molecular formula C13H11ClN4O2 B6478836 N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 919747-99-2

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No. B6478836
CAS RN: 919747-99-2
M. Wt: 290.70 g/mol
InChI Key: JEYRDDUPORHSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide (CPPMED) is a small molecule that has been extensively studied in recent years for its potential applications in scientific research. CPPMED has been found to possess a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been studied for its potential applications in scientific research, particularly in the areas of cancer research, drug delivery, and enzyme inhibition. It has been found to inhibit the growth of various cancer cell lines, and has been used to deliver drugs to tumors. Additionally, N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is not yet fully understood. It is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters. It is also thought to interact with the cell membrane, leading to changes in the permeability of the cell and the release of intracellular molecules.
Biochemical and Physiological Effects
N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, and has been used to deliver drugs to tumors. Additionally, N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide has a number of advantages and limitations for lab experiments. One of the main advantages of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is its low toxicity, which makes it suitable for use in a wide range of experiments. Additionally, N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is relatively stable and has a long shelf life, making it easy to store and use. However, N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is relatively expensive, and it is difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the study of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide. These include further research into its mechanism of action, its potential applications in drug delivery and enzyme inhibition, and its possible use in the development of new drugs and therapies. Additionally, further research could be conducted into the biochemical and physiological effects of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide, as well as its potential toxicity and side effects. Finally, further research could be conducted into the potential use of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide is synthesized using a two-step process. The first step involves the condensation reaction between 5-chloropyridine and ethanediamine, which yields an intermediate N-(5-chloropyridin-2-yl)ethanediamine. This intermediate is then reacted with pyridine-2-methyl-ethanol in the presence of sodium ethoxide, and the resulting product is N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide.

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c14-9-4-5-11(16-7-9)18-13(20)12(19)17-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYRDDUPORHSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-N'-(pyridin-2-ylmethyl)ethanediamide

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